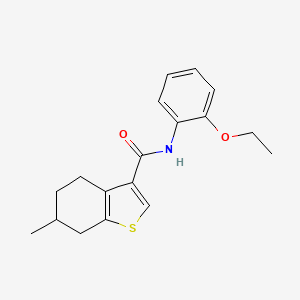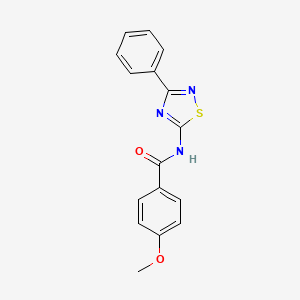
4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . This compound is a part of the thiadiazolobenzamide series of compounds .
Molecular Structure Analysis
Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Scientific Research Applications
Nematocidal Activities
A study by Liu et al. (2022) highlights the synthesis of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, including compounds related to 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide. These compounds demonstrated significant nematocidal activities against Bursaphelenchus xylophilus, a nematode pest, showing potential as lead compounds for nematicide development (Liu et al., 2022).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized zinc phthalocyanine compounds with substituents including thiadiazole groups. These compounds exhibited high singlet oxygen quantum yield, making them promising as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antihyperglycemic Agents
Nomura et al. (1999) synthesized a series of benzamide derivatives, including those with structural similarity to 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, as potential antidiabetic agents. One of these compounds, KRP-297, showed promise as a drug candidate for treating diabetes mellitus (Nomura et al., 1999).
Fluorescence and Photophysical Properties
Zhang et al. (2017) reported on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes. These compounds exhibited excellent photophysical properties like large Stokes shift and solid-state fluorescence, relevant for applications in imaging and sensing (Zhang et al., 2017).
Antimicrobial Agents
Bikobo et al. (2017) synthesized thiazole derivatives with antimicrobial properties. Some of these compounds were more potent than reference drugs against pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Bikobo et al., 2017).
Adenosine Receptor Antagonists
Van Muijlwijk-Koezen et al. (2001) developed thiadiazole and thiazole derivatives as adenosine receptor antagonists. These compounds showed high affinity and selectivity for adenosine receptors, useful in understanding molecular recognition in adenosine receptors (Van Muijlwijk-Koezen et al., 2001).
Antifungal Effects
Jafar et al. (2017) studied the antifungal effects of various pyrimidin-2-amine derivatives, including those with thiadiazole components. These compounds demonstrated effective antifungal properties against Aspergillus species (Jafar et al., 2017).
properties
IUPAC Name |
4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)15(20)18-16-17-14(19-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVXOHBJCGPTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide](/img/structure/B2675333.png)
![3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2675334.png)
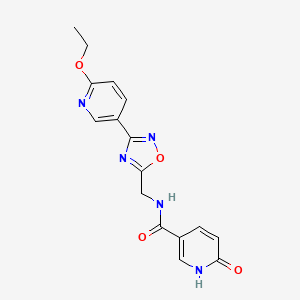
![2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2675338.png)
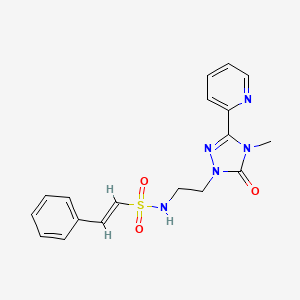
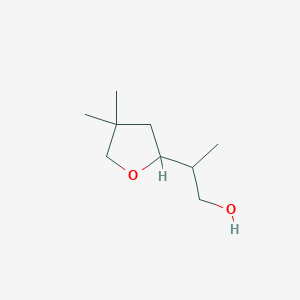
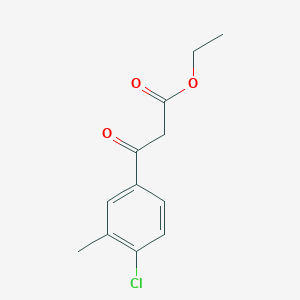
![2-keto-N-(7-keto-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B2675345.png)
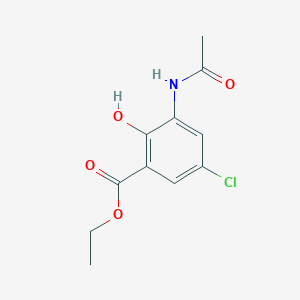
![1-(5,6,7,8-Tetrahydrothieno[3,2-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2675347.png)
![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675348.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2675350.png)
![2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}propanamide](/img/structure/B2675351.png)
